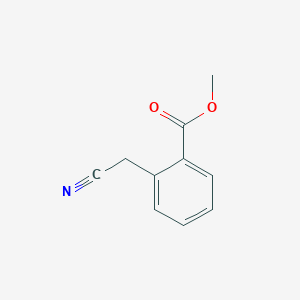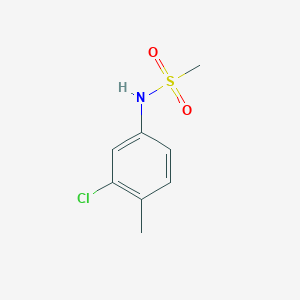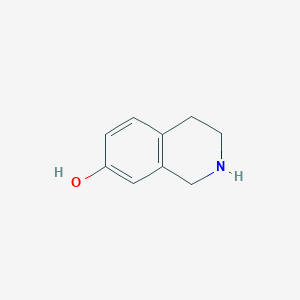
2-(氰基甲基)苯甲酸甲酯
描述
“Methyl 2-(cyanomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(cyanomethyl)benzoate” is1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-(cyanomethyl)benzoate” is a solid at 20°C . It has a melting point of 47.0 to 51.0°C , and a boiling point of 133°C at 1.5 mmHg . It is soluble in methanol .科学研究应用
Chemical Synthesis
Methyl 2-(Cyanomethyl)benzoate is a versatile substrate in chemical synthesis. It can be used as a raw material for the preparation of various products .
Bioactive Molecule Precursor
As an active scaffold, methyl-2-formyl benzoate can be considered a significant structure and an excellent precursor for the search of new bioactive molecules .
Insecticide
Methyl benzoate, a compound structurally similar to Methyl 2-(Cyanomethyl)benzoate, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Environmentally Safe Pest Control
Methyl benzoate is considered a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects . It’s a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Research and Development
Methyl 2-(Cyanomethyl)benzoate is used in research and development laboratories, particularly in the field of organic chemistry . It’s used in the synthesis of a wide range of chemical compounds .
安全和危害
“Methyl 2-(cyanomethyl)benzoate” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Methyl 2-(cyanomethyl)benzoate, also known as methyl 2-cyanomethylbenzoate, is a chemical compound with the molecular formula C10H9NO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is often used inproteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known to be used inSuzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.
Result of Action
Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.
Action Environment
The action, efficacy, and stability of Methyl 2-(cyanomethyl)benzoate can be influenced by various environmental factors. For instance, it is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure may affect its stability and, consequently, its action and efficacy.
属性
IUPAC Name |
methyl 2-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADSXVGXNLKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971371 | |
| Record name | Methyl 2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyanomethyl)benzoate | |
CAS RN |
5597-04-6 | |
| Record name | Methyl 2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(Cyanomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of Methyl 2-(cyanomethyl)benzoate?
A1: Methyl 2-(cyanomethyl)benzoate serves as a versatile building block in organic synthesis. Recent research highlights its use in constructing various heterocyclic compounds:
- 1-Naphthols and Xanthones: [] describes a base-promoted divergent annulation reaction using Methyl 2-(cyanomethyl)benzoate and conjugated ynones. Depending on the reaction conditions, this method selectively produces either 1-naphthols or xanthones, both valuable structural motifs in organic chemistry.
- Indolo[1,2-b]isoquinolin-5-ones: [] demonstrates a domino "cyclization-lactamization" reaction between Methyl 2-(cyanomethyl)benzoate and bis(imidoyl) chlorides. This efficient one-pot synthesis yields indolo[1,2-b]isoquinolin-5-ones, compounds structurally related to tryptanthrin, which exhibits various biological activities.
- Aminoisoquinolines and Isoquinolones: [] reports a nickel-catalyzed tandem reaction using Methyl 2-(cyanomethyl)benzoate with arylboronic acids. This eco-friendly method, employing 2-MeTHF as a green solvent, provides access to aminoisoquinolines and isoquinolones, important pharmacophores in medicinal chemistry.
Q2: Has the photochemical reactivity of Methyl 2-(cyanomethyl)benzoate been investigated?
A2: While not directly focusing on Methyl 2-(cyanomethyl)benzoate itself, [] explores the photochemical behavior of 2,2-diazido-2,3-dihydroinden-1-one. Interestingly, Methyl 2-(cyanomethyl)benzoate is a key product identified after irradiation of the starting compound in methanol, arising from α-cleavage and subsequent reactions. This finding suggests that Methyl 2-(cyanomethyl)benzoate might possess interesting photochemical properties worth further investigation.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from Methyl 2-(cyanomethyl)benzoate?
A3: While the provided abstracts don't delve into specific SAR studies for Methyl 2-(cyanomethyl)benzoate derivatives, [] hints at the biological relevance of synthesized indolo[1,2-b]isoquinolin-5-ones. These compounds are described as "related to tryptanthrin," known for its diverse biological activities. This connection suggests potential SAR studies focusing on modifications of the Methyl 2-(cyanomethyl)benzoate scaffold to optimize desired biological effects.
Q4: Are there any concerns regarding the environmental impact of using Methyl 2-(cyanomethyl)benzoate in chemical synthesis?
A4: While the provided abstracts don't directly address the environmental impact of Methyl 2-(cyanomethyl)benzoate, [] emphasizes the use of 2-MeTHF as a "bio-based and green solvent" in their synthesis, highlighting the importance of environmentally benign practices. Future research could focus on assessing the environmental fate and potential toxicity of Methyl 2-(cyanomethyl)benzoate, as well as exploring greener synthetic routes and alternative reagents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














